1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
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Overview
Description
1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate boronic acids with ortho-substituted phenols under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the oxaborole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydride donors.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The boron atom in the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Similar structure but with different substituents, leading to variations in chemical properties and applications.
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Another member of the benzoxaborole family with distinct chemical behavior.
Uniqueness
1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H9BO4 |
---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C9H9BO4/c1-5-7(9(11)12)3-2-6-4-14-10(13)8(5)6/h2-3,13H,4H2,1H3,(H,11,12) |
InChI Key |
QCEXUFNUTJZPPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)C(=O)O)O |
Origin of Product |
United States |
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